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Introduction
The chemical compounds that migrate from pharmaceutical packaging or delivery systems into

a drug product are known as leachables.[1][2][3] These leachables can potentially impact the

drug's efficacy, stability, and, most importantly, patient safety by introducing impurities.[4][5]

Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration

(FDA) and the International Council for Harmonisation (ICH), mandate rigorous testing to

identify and quantify these compounds.[6][7][8]

This application note provides a comprehensive framework and detailed protocols for designing

and executing studies to estimate leachable concentrations. It follows a risk-based approach,

beginning with the characterization of extractables—compounds that can be drawn from the

packaging under exaggerated conditions—to predict and then quantify the leachables that

appear under normal storage and use.[1][4]

Regulatory Framework
The assessment and control of extractables and leachables (E&L) are governed by a set of

guidelines designed to ensure drug product quality and patient safety. A key document is the

ICH Q3E Guideline for Extractables and Leachables, which provides a holistic framework for
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their assessment and control.[1][9][10][11][12] This guideline expands upon existing ICH

impurity guidelines (Q3A, Q3B, Q3C, Q3D) and integrates principles of risk management (ICH

Q9).[1][9][11][12]

In the United States, the FDA provides guidance for industry, such as "Container Closure

Systems for Packaging Human Drugs and Biologics," and regulations under 21 CFR 211.94(a)

which state that containers "shall not be reactive, additive, or absorptive so as to alter the

safety, identity, strength, quality, or purity of the drug."[8][13] These regulations underscore the

necessity of performing E&L studies to demonstrate the suitability and safety of the chosen

packaging materials.

The Relationship Between Extractables and
Leachables
Understanding the relationship between extractables and leachables is fundamental to

designing an effective study. Extractables represent the "worst-case" scenario of potential

leachables.[4][7] A well-designed controlled extraction study aims to generate a comprehensive

profile of all substances that could potentially leach into the drug product. The subsequent

leachables study then confirms which of these extractables actually migrate into the product

under real-world conditions.[3]
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Figure 1: Logical relationship between extractables, leachables, and patient safety.

Experimental Workflow
A typical E&L program follows a structured, multi-stage process. The workflow begins with

information gathering and risk assessment, proceeds to controlled extraction studies to identify

potential leachables, and culminates in formal leachables studies on the final drug product.
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Figure 2: General experimental workflow for an Extractables and Leachables (E&L) study.
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Experimental Protocols
Protocol 1: Analytical Evaluation Threshold (AET)
Calculation
The AET is the threshold at or above which a leachable should be reported for toxicological

assessment.[14][15][16]

Objective: To determine the analytical threshold for reporting and identifying leachables based

on the Safety Concern Threshold (SCT) and the specific drug product dosage.

Procedure:

Establish the Safety Concern Threshold (SCT): For most leachables, a widely accepted SCT

is 1.5 µ g/day , particularly for compounds with genotoxic potential.[2][17]

Determine Maximum Daily Dose: Identify the maximum number of dosage units a patient

can take per day from the product label or clinical protocol.

Determine Number of Components: Identify the number of individual packaging components

in contact with a single dosage unit (e.g., for a vial, 1 vial + 1 stopper = 2 components).

Calculate the AET: Use the following formula:

AET (µ g/component ) = [SCT (µ g/day ) / Number of Doses per Day] / Number of

Components per Dose

Example Calculation:

SCT = 1.5 µ g/day

Maximum Doses per Day = 4

Components per Dose = 1 vial, 1 stopper = 2

AET = [1.5 µ g/day / 4 doses/day] / 2 components/dose = 0.1875 µ g/component

This AET value becomes the reporting threshold for the controlled extraction study.
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Protocol 2: Controlled Extraction Study
Objective: To generate a comprehensive profile of extractables from the pharmaceutical

packaging system under aggressive conditions.

Materials:

Packaging components (e.g., vials, stoppers, syringes).

Extraction solvents of varying polarity (e.g., Isopropyl Alcohol (IPA), pH 3 citrate buffer, pH 10

carbonate buffer).

Extraction vessels (e.g., reflux flasks, sealed stainless steel vessels).

Analytical instrumentation (GC-MS, LC-MS, ICP-MS).

Procedure:

Sample Preparation: Clean the components according to standard procedures. Cut or

section components if necessary to fit into extraction vessels, and record the surface area.

Solvent Selection: Choose a range of solvents that bracket the properties of the drug product

formulation and have a range of polarities.[18][19]

Extraction Techniques: Employ vigorous extraction techniques to generate a "worst-case"

profile.[18][20] Common methods include:

Reflux: Boil the solvent with the component for a set duration (e.g., 24 hours).

Soxhlet: Continuously extract the component with fresh, distilled solvent.[21]

Sealed Vessel Incubation: Incubate the component in the solvent at an elevated

temperature (e.g., 70°C) for a defined period (e.g., 7 days).[19][21]

Sample Analysis: Analyze the resulting extracts using a suite of analytical techniques to

detect volatile, semi-volatile, non-volatile, and elemental extractables.[22][23]

GC-MS: For volatile and semi-volatile organic compounds.[22]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pqri.org/wp-content/uploads/2017/02/3-TWRobison.pdf
https://www.bioprocessintl.com/single-use/recommendations-for-extractables-and-leachables-testing
https://pqri.org/wp-content/uploads/2017/02/3-TWRobison.pdf
https://www.ppd.com/wp-content/uploads/2020/10/BioPharm-International-2020.08.pdf
https://www.eurofins.com/consumer-product-testing/packaging/industries/pharmaceuticals/extractable-leachable-testing/
https://www.bioprocessintl.com/single-use/recommendations-for-extractables-and-leachables-testing
https://www.eurofins.com/consumer-product-testing/packaging/industries/pharmaceuticals/extractable-leachable-testing/
https://resolvemass.ca/extractables-and-leachables-analysis/
https://jordilabs.com/blog/how-to-measure-extractables-and-leachables/
https://resolvemass.ca/extractables-and-leachables-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS: For non-volatile and semi-volatile organic compounds.[22]

ICP-MS: For elemental impurities (metals).[22]

Data Evaluation: Identify and quantify all compounds detected above the calculated AET. A

toxicological assessment is then performed on these identified extractables.[15]

Protocol 3: Leachables Stability Study
Objective: To identify and quantify leachables that migrate into the drug product under normal

and accelerated storage conditions.

Materials:

Final drug product.

Complete, final container closure system.

Placebo solution (drug product formulation without the active pharmaceutical ingredient).

ICH-compliant stability chambers.

Validated analytical methods for target leachables.

Procedure:

Study Setup: Fill the final container closure systems with both the drug product and a

placebo. Include an appropriate number of samples for each time point and condition.

Storage Conditions: Place the samples in stability chambers under both long-term (e.g.,

25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.

Time Points: Define study time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

Sample Analysis: At each time point, pull samples and analyze them for the presence of

target leachables (i.e., the extractables identified in the controlled extraction study that were

deemed to be of potential toxicological concern). The analytical methods used must be

validated for specificity, linearity, accuracy, and precision in the drug product matrix.
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Data Reporting: Report the concentration of any confirmed leachable. This data is used to

establish a final safety profile and to set specifications if necessary.

Data Presentation
Quantitative results from E&L studies should be presented in a clear, tabular format to facilitate

comparison and review.

Table 1: Summary of Controlled Extraction Study Results

Extractable
Compound

Class
Extraction
Solvent

Concentrati
on (µ
g/compone
nt )

Method
Above
AET?

BHT Antioxidant
Isopropyl
Alcohol

5.2 GC-MS Yes

Tris(2,4-di-

tert-

butylphenyl)p

hosphite

Antioxidant
Isopropyl

Alcohol
2.1 LC-MS Yes

Stearic Acid Lubricant pH 3 Buffer 0.9 GC-MS Yes

Zinc
Vulcanizing

Agent
pH 3 Buffer 1.5 ICP-MS Yes

| Compound X | Unknown | pH 10 Buffer | < 0.1 | LC-MS | No |

Table 2: Summary of Leachables Stability Study (Accelerated: 40°C/75% RH)
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Target Leachable
Concentration in
Drug Product
(µg/mL)

T=0 Months T=3 Months T=6 Months

BHT < LOQ 0.05 0.12

Tris(2,4-di-tert-

butylphenyl)phosphite
< LOQ < LOQ 0.02

Stearic Acid < LOQ 0.01 0.03

| Zinc | 0.02 | 0.02 | 0.03 |

LOQ: Limit of Quantitation

Conclusion
A systematically designed and executed extractables and leachables study is critical for

ensuring the safety and quality of pharmaceutical products. By first performing a

comprehensive controlled extraction study to identify all potential leachables, and then

conducting a targeted leachables stability study, drug developers can build a robust data

package to support regulatory submissions. This risk-based approach ensures that any

potential impurities migrating from the packaging are identified, quantified, and confirmed to be

at levels safe for patient exposure. The protocols and workflows outlined in this document

provide a foundation for developing a compliant and scientifically sound E&L testing program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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